5,6-Dichloropyridine-2,3-diamine
CAS No.: 97941-89-4
Cat. No.: VC2454843
Molecular Formula: C5H5Cl2N3
Molecular Weight: 178.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97941-89-4 |
---|---|
Molecular Formula | C5H5Cl2N3 |
Molecular Weight | 178.02 g/mol |
IUPAC Name | 5,6-dichloropyridine-2,3-diamine |
Standard InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |
Standard InChI Key | CHGCWQGIACIHHI-UHFFFAOYSA-N |
SMILES | C1=C(C(=NC(=C1Cl)Cl)N)N |
Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)N)N |
Introduction
Chemical Identity and Structural Characteristics
5,6-Dichloropyridine-2,3-diamine is a crystalline compound belonging to the pyridine family of heterocyclic molecules. It is characterized by a pyridine core with two adjacent amino groups and two chlorine substituents.
Basic Identification
The compound is identified by several key parameters that uniquely define its chemical identity:
Parameter | Value |
---|---|
CAS Registry Number | 97941-89-4 |
Molecular Formula | C₅H₅Cl₂N₃ |
Molecular Weight | 178.019 g/mol |
SMILES Notation | C1=C(C(=NC(=C1Cl)Cl)N)N |
InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |
InChIKey | CHGCWQGIACIHHI-UHFFFAOYSA-N |
The CAS number 97941-89-4 serves as a unique identifier for this compound in chemical databases and literature .
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in chemical literature and commercial catalogs:
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2,3-Diamino-5,6-dichloropyridine
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5,6-dichloro-pyridine-2,3-diyldiamine
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5,6-Dichlor-pyridin-2,3-diyldiamin
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5,6-Dichloro-2,3-pyridinediamine
Structural Features
The molecular structure of 5,6-Dichloropyridine-2,3-diamine consists of a pyridine ring with two amino groups at the 2 and 3 positions and two chlorine atoms at the 5 and 6 positions. This arrangement of functional groups contributes to its chemical reactivity and potential applications in synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5,6-Dichloropyridine-2,3-diamine is essential for its proper handling, storage, and application in research and synthesis.
Physical Properties
The physical properties of 5,6-Dichloropyridine-2,3-diamine provide insights into its behavior under various conditions:
Property | Value |
---|---|
Physical State | Crystalline solid |
Molecular Weight | 178.019 g/mol |
Exact Mass | 176.986 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
Polar Surface Area (PSA) | 64.930 |
LogP | 2.7152 |
The LogP value of 2.7152 indicates moderate lipophilicity, suggesting a balance between water solubility and membrane permeability .
Spectroscopic and Analytical Properties
Spectroscopic data is valuable for compound identification and purity assessment:
Spectroscopic Parameter | Value |
---|---|
Predicted CCS [M+H]⁺ | 130.0 Ų |
Predicted CCS [M+Na]⁺ | 143.8 Ų |
Predicted CCS [M+NH₄]⁺ | 139.0 Ų |
Predicted CCS [M+K]⁺ | 137.2 Ų |
Predicted CCS [M-H]⁻ | 132.7 Ų |
Predicted CCS [M+Na-2H]⁻ | 137.2 Ų |
Predicted CCS [M]⁺ | 133.2 Ų |
Predicted CCS [M]⁻ | 133.2 Ų |
These collision cross-section (CCS) values are useful for mass spectrometry-based identification and characterization of the compound .
Applications in Chemical Synthesis
5,6-Dichloropyridine-2,3-diamine serves as an important building block in various synthetic pathways, particularly in the preparation of complex heterocyclic systems.
Synthesis of Imidazopyridine Derivatives
One of the notable applications of 5,6-Dichloropyridine-2,3-diamine is in the synthesis of imidazopyridine derivatives, which have significant pharmacological potential. The related compound, 5-chloropyridine-2,3-diamine, has been used in the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives, suggesting similar applications for the 5,6-dichloro analog .
These imidazopyridine derivatives have been investigated for various biological activities including:
General Synthetic Utility
The presence of two amino groups makes this compound a versatile precursor for the synthesis of:
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Fused heterocyclic systems
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Compounds with potential pharmacological activities
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Novel materials with specialized properties
The reactivity of the amino groups, in combination with the electron-withdrawing effects of the chlorine substituents, creates a unique reactivity profile that can be exploited in various synthetic strategies.
Classification | Code/Information |
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HS Code | 2933399090 |
Description | Other compounds containing an unfused pyridine ring in the structure |
VAT | 17.0% |
Tax rebate rate | 13.0% |
MFN tariff | 6.5% |
General tariff | 20.0% |
These classifications are relevant for international trade and regulatory compliance .
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